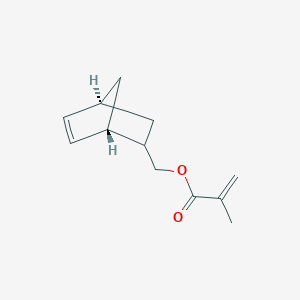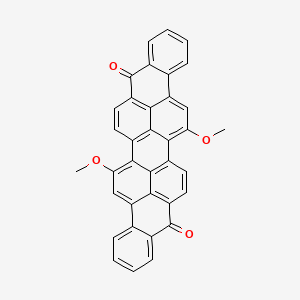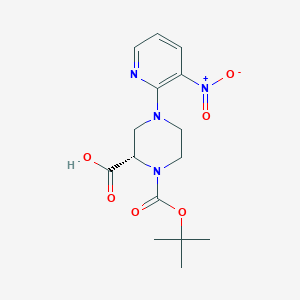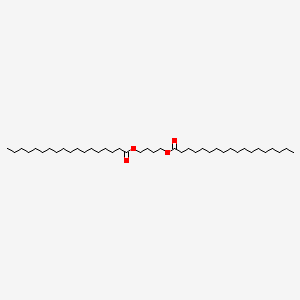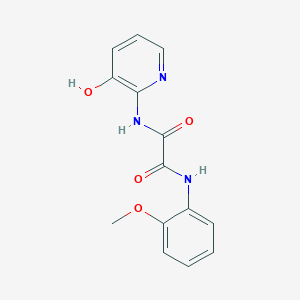
Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate involves multiple steps, including the formation of the quinolinium core, the introduction of the propyl groups, and the attachment of the carbamoyl and hydrocinnamamido groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce quinolinium hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinium derivatives with different substituents and functional groups. Examples include:
- Quinolinium, 1-propyl-6-(p-(p-((1-propylquinolinium-6-yl)carbamoyl)benzamido)benzamido)-, di-p-toluenesulfonate .
- 1-propyl-6-{[4-({4-[(1-propylquinolinium-6-yl)carbamoyl]benzoyl}amino)benzoyl]amino}quinolinium bis(4-methylbenzenesulfonate) .
Uniqueness
The uniqueness of Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate lies in its specific structure and the presence of multiple functional groups that confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
18519-60-3 |
|---|---|
Molecular Formula |
C48H50N4O8S2 |
Molecular Weight |
875.1 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;4-[3-oxo-3-[(1-propylquinolin-1-ium-6-yl)amino]propyl]-N-(1-propylquinolin-1-ium-6-yl)benzamide |
InChI |
InChI=1S/C34H34N4O2.2C7H8O3S/c1-3-19-37-21-5-7-27-23-29(14-16-31(27)37)35-33(39)18-11-25-9-12-26(13-10-25)34(40)36-30-15-17-32-28(24-30)8-6-22-38(32)20-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-10,12-17,21-24H,3-4,11,18-20H2,1-2H3;2*2-5H,1H3,(H,8,9,10) |
InChI Key |
PKJFWDQHJVDWCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


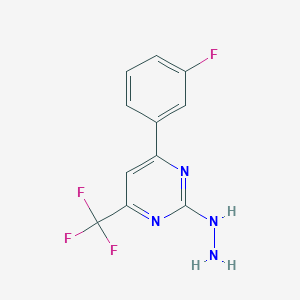
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)
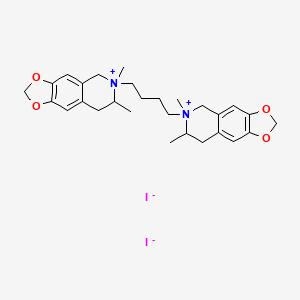
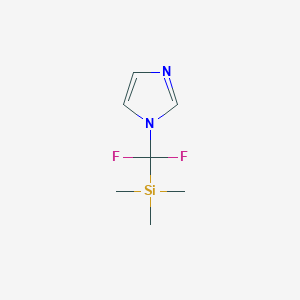
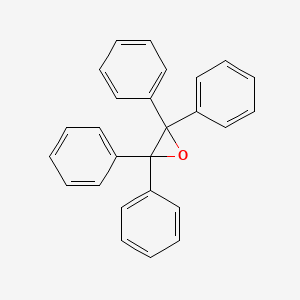

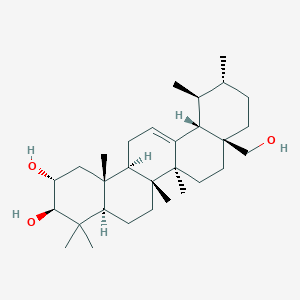

![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)
